molecular formula C3H2BrNO B1274380 4-Bromoisoxazole CAS No. 97925-43-4

4-Bromoisoxazole

Cat. No.: B1274380
CAS No.: 97925-43-4
M. Wt: 147.96 g/mol
InChI Key: IRDVIGFQMLUJAM-UHFFFAOYSA-N
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Description

4-Bromoisoxazole is a heterocyclic organic compound with the molecular formula C3H2BrNO. It is a derivative of isoxazole, where a bromine atom is substituted at the fourth position of the isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

4-Bromoisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The interactions of this compound with these biomolecules are primarily through binding to active sites or allosteric sites, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Studies have shown that the compound can accumulate in certain tissues, affecting its overall distribution and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoisoxazole can be synthesized through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction typically employs copper (I) or ruthenium (II) as catalysts . Another method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles .

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using metal catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield various functionalized isoxazoles.
  • Cycloaddition reactions produce diverse isoxazole derivatives with potential biological activities.

Scientific Research Applications

4-Bromoisoxazole has numerous applications in scientific research:

Comparison with Similar Compounds

4-Bromoisoxazole can be compared with other halogenated isoxazoles, such as 4-Fluoroisoxazole and 4-Chloroisoxazole . These compounds share similar structural features but differ in their reactivity and biological activities. For instance:

    4-Fluoroisoxazole: Exhibits higher reactivity in nucleophilic substitution reactions due to the strong electron-withdrawing effect of fluorine.

    4-Chloroisoxazole: Shows different pharmacological profiles and may have distinct therapeutic applications.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-bromo-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDVIGFQMLUJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397518
Record name 4-Bromoisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97925-43-4
Record name 4-Bromoisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoisoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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